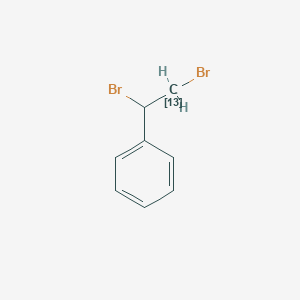

Benzene, (1,2-dibromoethyl-2-13C)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzene, (1,2-dibromoethyl-2-13C)-: is a labeled organic compound where the carbon-13 isotope is incorporated at the 2-position of the dibromoethyl group. This compound is a derivative of benzene, characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to the benzene ring. The incorporation of the carbon-13 isotope makes it valuable for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,2-dibromoethyl-2-13C)- typically involves the bromination of styrene or ethylbenzene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethyl group. The use of carbon-13 labeled precursors is essential to incorporate the isotope at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, (1,2-dibromoethyl-2-13C)- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form ethylbenzene derivatives by removing the bromine atoms.

Oxidation Reactions: Oxidation can lead to the formation of benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Substitution: Formation of ethylbenzene derivatives with different substituents.

Reduction: Ethylbenzene.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

Intermediate in Drug Development

Benzene, (1,2-dibromoethyl-2-13C)- serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for the formation of complex molecules that exhibit specific therapeutic effects. This compound is particularly valuable in the development of drugs targeting various diseases due to its ability to facilitate the introduction of bromine substituents into organic molecules .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of (1,2-dibromoethyl)benzene can lead to the development of new anticancer agents. For instance, modifications of this compound have been investigated for their efficacy in inhibiting tumor growth in preclinical studies .

Polymer Chemistry

Synthesis of Specialty Polymers

In polymer chemistry, (1,2-dibromoethyl)benzene is utilized to synthesize specialty polymers that possess enhanced properties such as thermal stability and chemical resistance. These characteristics are essential for applications in industries like automotive and electronics, where material performance under stress is critical .

Table: Properties of Polymers Derived from (1,2-Dibromoethyl)benzene

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Automotive components |

| Chemical Resistance | Excellent | Electronics housing |

| Mechanical Strength | Enhanced | Industrial applications |

Organic Synthesis

Facilitating Carbon-Carbon Bond Formation

Researchers employ (1,2-dibromoethyl)benzene in organic synthesis reactions to facilitate the formation of new carbon-carbon bonds. This capability is vital for developing novel organic compounds with diverse functionalities. The compound's reactivity makes it a valuable reagent in various synthetic pathways .

Example Reaction: Cross-Coupling Reactions

In cross-coupling reactions, (1,2-dibromoethyl)benzene can be used to couple with organometallic reagents to form biaryl compounds, which are important in the synthesis of complex organic molecules .

Analytical Chemistry

Calibration and Method Validation

In analytical chemistry, (1,2-dibromoethyl)benzene is utilized as a standard to calibrate instruments and validate methods. Its consistent properties ensure accurate measurements in chemical analyses. This application is crucial for laboratories engaged in quality control and research activities .

Environmental Studies

Behavior and Degradation Studies

Environmental research investigates the behavior and degradation of (1,2-dibromoethyl)benzene in various ecosystems. Understanding its environmental impact helps assess potential risks associated with its use and informs regulatory decisions regarding its application .

Case Study: Environmental Impact Assessment

Studies have shown that (1,2-dibromoethyl)benzene can degrade into less harmful substances under certain conditions. Research focusing on its degradation pathways provides insights into mitigating its environmental footprint and improving safety measures during its handling .

Mechanism of Action

The mechanism of action of Benzene, (1,2-dibromoethyl-2-13C)- involves its interaction with various molecular targets depending on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, leading to the formation of ethylbenzene. The carbon-13 isotope does not significantly alter the chemical reactivity but provides a valuable tool for tracing and studying these reactions.

Comparison with Similar Compounds

- Benzene, (1,2-dibromoethyl)-

- 1,2-Dibromo-1-phenylethane

- Styrene dibromide

Uniqueness: The primary uniqueness of Benzene, (1,2-dibromoethyl-2-13C)- lies in the incorporation of the carbon-13 isotope. This isotopic labeling makes it particularly valuable for NMR spectroscopy and other analytical techniques, providing insights that are not possible with non-labeled compounds. The presence of the isotope allows for detailed studies of molecular structures, reaction mechanisms, and metabolic pathways.

Biological Activity

Benzene, (1,2-dibromoethyl-2-13C)- is a brominated organic compound that has drawn attention due to its potential biological activity and environmental implications. This article aims to provide a comprehensive overview of its biological activity, including its toxicological effects, metabolic pathways, and relevant case studies.

Benzene, (1,2-dibromoethyl-2-13C)- has the molecular formula C8H8Br2 and is classified as a dibrominated derivative of benzene. Its structure allows it to interact with biological systems in various ways, particularly affecting endocrine functions and potentially causing cytotoxic effects.

Mechanisms of Toxicity

The toxicity of benzene derivatives, including (1,2-dibromoethyl-2-13C)-, can be attributed to several mechanisms:

- Genotoxicity : Studies indicate that benzene exposure is linked to genomic damage, which may lead to conditions such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .

- Metabolic Activation : Benzene undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause oxidative stress and DNA damage .

Case Studies

- Occupational Exposure : A significant body of research has documented the health effects of benzene exposure in various occupational settings. For instance, individuals exposed to high levels of benzene have shown increased incidences of hematotoxicity and leukemia .

- Animal Studies : Research involving animal models has demonstrated that exposure to dibromoethylbenzene can result in reproductive toxicity and carcinogenic effects. In particular, studies have noted tumor incidence in rodent bioassays following prolonged exposure .

Endocrine Disruption

Recent findings suggest that brominated compounds like (1,2-dibromoethyl-2-13C)- may act as endocrine disruptors. They can bind to hormone receptors and interfere with normal hormonal signaling pathways:

- Androgen Receptor Agonism : Some studies have shown that brominated flame retardants can competitively bind to androgen receptors, potentially leading to hormonal imbalances .

Cytotoxic Effects

The compound's cytotoxic effects have been observed in vitro with human cell lines. Low concentrations have been linked to significant cellular damage and alterations in cell viability .

Metabolism and Elimination

The metabolism of benzene compounds typically involves:

- Absorption : Benzene is readily absorbed via inhalation and dermal exposure.

- Distribution : Once absorbed, it distributes throughout the body, particularly accumulating in lipid-rich tissues such as the liver and bone marrow .

- Excretion : Metabolized compounds are primarily excreted via urine, while unmetabolized benzene is expelled through exhalation .

Data Tables

Properties

CAS No. |

286013-08-9 |

|---|---|

Molecular Formula |

C8H8Br2 |

Molecular Weight |

264.95 g/mol |

IUPAC Name |

1,2-dibromo(213C)ethylbenzene |

InChI |

InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 |

InChI Key |

SHKKTLSDGJRCTR-PTQBSOBMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C([13CH2]Br)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.